Product packaging for 2-Amino-5-[3-(benzyloxy)phenyl]pyridine(Cat. No.:CAS No. 889951-20-6)

2-Amino-5-[3-(benzyloxy)phenyl]pyridine

Cat. No.: B113202
CAS No.: 889951-20-6
M. Wt: 276.3 g/mol
InChI Key: MKPMZJBTPNAXJY-UHFFFAOYSA-N
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Description

Contextualization within Advanced Pyridine-Based Chemical Scaffolds

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that holds a privileged position in medicinal chemistry and drug discovery. nih.govrsc.orgresearchgate.net As a nitrogen-bearing six-membered heteroaromatic ring, it is a structural isostere of benzene (B151609) and is ubiquitous in a vast array of natural products, including alkaloids, vitamins like niacin and pyridoxine, and coenzymes. nih.govnih.gov In the realm of synthetic chemistry, the pyridine nucleus is a component in more than 7,000 existing drug molecules, highlighting its significance. nih.gov

Pyridine derivatives are valued for several key properties that make them ideal candidates for drug design. Their weak basicity and potential for improved water solubility can enhance the pharmacological characteristics of a molecule. nih.govmdpi.com Furthermore, the pyridine scaffold is synthetically versatile, allowing for easy conversion into a wide range of functional derivatives, which in turn has a profound effect on pharmacological activity. nih.gov This versatility has led to the development of pyridine-containing compounds with a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. researchgate.netmdpi.com The consistent incorporation of this scaffold into FDA-approved drugs underscores its importance and the continued interest in developing novel pyridine-based molecular frameworks. nih.govrsc.org

Significance of the 2-Amino-5-Arylpyridine Motif in Academic Inquiry

Within the broader class of pyridine derivatives, the 2-amino-5-arylpyridine motif represents a specific structural arrangement that has garnered significant attention from researchers. The 2-aminopyridine (B139424) moiety itself is a key pharmacophore found in numerous biologically active compounds, exhibiting activities such as antimicrobial, anti-inflammatory, and kinase inhibitory effects. researchgate.net

The addition of an aryl group at the 5-position of the 2-aminopyridine core creates a scaffold that has proven particularly fruitful in the search for selective receptor modulators. A notable example is the identification of 2-amino-5-arylpyridines as a synthetically tractable series of selective agonists for the Cannabinoid Receptor 2 (CB2). nih.gov High-throughput screening and subsequent structure-activity relationship (SAR) studies have demonstrated that this motif is a viable starting point for the development of potent and selective CB2 agonists. nih.gov The investigation of such compounds is crucial for understanding the therapeutic potential of targeting the CB2 receptor, which is involved in inflammatory and neuropathic pain pathways. The mutagenic potential of some 2-amino-5-phenylpyridines, formed during the pyrolysis of amino acids, is also a subject of academic study. medchemexpress.com

Overview of Research Trajectories for the 3-(Benzyloxy)phenyl Moiety in Bioactive Compounds

The 3-(benzyloxy)phenyl moiety contributes another layer of chemical and biological significance to the target molecule. The benzyloxy group, a benzyl (B1604629) ether, is frequently incorporated into the design of bioactive compounds to modulate properties such as lipophilicity, metabolic stability, and receptor-binding interactions.

Research has shown that the presence of a benzyloxy group on a phenyl ring can be critical for biological activity across various therapeutic targets. For instance, chalcones featuring a benzyloxy moiety have been investigated as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov In other studies, N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have been synthesized and evaluated as potential antiproliferative agents through the inhibition of MEK, a key kinase in the MAPK signaling pathway. nih.gov The benzyloxy moiety has also been incorporated into scaffolds designed as EGFR kinase inhibitors for anticancer evaluation and as cholinesterase inhibitors for potential application in Alzheimer's disease. researchgate.nettandfonline.com These diverse research trajectories highlight the utility of the benzyloxy-substituted phenyl group as a valuable component in the design of novel, potent, and selective bioactive molecules.

Data Tables

Table 1: Physicochemical Properties of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine

Property Value
CAS Number 889951-20-6
Molecular Formula C₁₈H₁₆N₂O
Molecular Weight 276.33
Topological Polar Surface Area (TPSA) 48.14
LogP 3.9098
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1

| Rotatable Bonds | 4 |

Data sourced from ChemScene. chemscene.com

Table 2: Examples of Bioactive Scaffolds Mentioned

Scaffold/Motif Associated Biological Activity
Pyridine Antimicrobial, Antiviral, Anticancer, Anti-inflammatory researchgate.netmdpi.com
2-Amino-5-Arylpyridine Selective Cannabinoid Receptor 2 (CB2) Agonist nih.gov
Benzyloxy Chalcones Monoamine Oxidase B (MAO-B) Inhibition nih.gov
Benzyloxy-pyrazole carboxamides MEK Inhibition (Antiproliferative) nih.gov

| 3-Benzyloxyflavones | Cholinesterase Inhibition tandfonline.com |

In-depth Spectroscopic Analysis of this compound Unavailable in Current Literature

A thorough review of scientific databases and chemical literature reveals a significant gap in the publicly available experimental data for the compound this compound (CAS No. 889951-20-6). chemscene.compharmaffiliates.com While the existence of this chemical is confirmed through supplier databases, detailed spectroscopic characterization—essential for a comprehensive scientific article—is not presently published or accessible.

Constructing a detailed and scientifically accurate article as per the requested outline requires specific experimental data from various analytical techniques. This includes precise chemical shifts (δ) and coupling constants (J) from ¹H and ¹³C Nuclear Magnetic Resonance (NMR), correlation data from two-dimensional NMR, specific vibrational frequencies from Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, and absorption maxima (λmax) from Ultraviolet-Visible (UV-Vis) spectroscopy.

Searches for this information have yielded spectroscopic data for related isomers, such as 2-amino-3-benzyloxypyridine (B18056), and other substituted aminopyridines. researchgate.netsigmaaldrich.comchemicalbook.comcore.ac.uk However, spectroscopic properties are highly specific to the unique molecular structure of a compound. The substitution pattern on the pyridine and phenyl rings in this compound would result in a unique spectral fingerprint. Using data from isomers or analogues would be scientifically inaccurate and would not pertain to the subject compound as strictly instructed.

Without access to primary research articles or comprehensive spectral database entries detailing the ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, FT-Raman, and UV-Vis analyses of this compound, it is not possible to generate the requested in-depth article. The creation of such content would necessitate the fabrication of data, which is contrary to the principles of scientific integrity and accuracy. Further empirical research and publication by the scientific community are required to provide the data necessary for the structural elucidation and advanced spectroscopic characterization of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16N2O B113202 2-Amino-5-[3-(benzyloxy)phenyl]pyridine CAS No. 889951-20-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-phenylmethoxyphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c19-18-10-9-16(12-20-18)15-7-4-8-17(11-15)21-13-14-5-2-1-3-6-14/h1-12H,13H2,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPMZJBTPNAXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CN=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602512
Record name 5-[3-(Benzyloxy)phenyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889951-20-6
Record name 5-[3-(Benzyloxy)phenyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 5 3 Benzyloxy Phenyl Pyridine

Mass Spectrometry for Precise Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical analytical technique for the structural elucidation of novel compounds by providing highly accurate data on molecular mass and offering insights into the compound's structure through the analysis of its fragmentation patterns. In the characterization of 2-Amino-5-[3-(benzyloxy)phenyl]pyridine, mass spectrometry confirms the elemental composition and molecular weight, which are fundamental to verifying its chemical identity.

The molecular formula of this compound is C₁₈H₁₆N₂O. This composition dictates a theoretical molecular weight of approximately 276.33 g/mol . High-resolution mass spectrometry (HRMS) is instrumental in confirming this mass with a high degree of precision, typically to several decimal places. This precision is crucial for distinguishing the compound from other potential isomers or compounds with the same nominal mass.

The expected data from a high-resolution mass spectrometry analysis would be presented as follows:

Table 1: Molecular Mass Data for this compound

Parameter Value
Molecular Formula C₁₈H₁₆N₂O
Theoretical Molecular Weight 276.33 g/mol

This table represents theoretical data. Precise experimental values would be obtained from actual high-resolution mass spectrometry analysis.

A detailed analysis of the fragmentation pattern of this compound under techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) would provide significant structural information. While specific research detailing the comprehensive fragmentation pathways for this exact molecule is not extensively available in published literature, a predictive analysis based on its structure can be hypothesized.

Key fragmentation pathways would likely involve the cleavage of the benzylic ether bond, which is a common and relatively weak point in the molecule. This would be expected to generate characteristic fragment ions.

Table 2: Predicted Fragmentation Data for this compound

Predicted Fragment Ion (m/z) Potential Structure/Loss
91 [C₇H₇]⁺ (Tropylium ion)
185 [M - C₇H₇]⁺

This table is based on predicted fragmentation patterns and requires experimental verification for confirmation.

Further detailed research, including tandem mass spectrometry (MS/MS) experiments, would be necessary to definitively establish the fragmentation pathways and provide a complete and experimentally verified mass spectral characterization of this compound.

Structure Activity Relationship Sar Studies and Biological Target Modulation by 2 Amino 5 3 Benzyloxy Phenyl Pyridine and Derivatives

Elucidation of Structural Determinants for Biological Activity within the 2-Amino-5-Arylpyridine Scaffold.nih.govnih.gov

The biological activity of 2-amino-5-arylpyridine derivatives is governed by the interplay of its core components: the 2-aminopyridine (B139424) nucleus and the aryl substituent at the 5-position. SAR studies have systematically explored modifications of these components to optimize potency and selectivity for various biological targets. nih.govnih.gov

The pyridine (B92270) core of the 2-amino-5-arylpyridine scaffold is a critical element for molecular recognition and binding to target proteins. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the binding pocket of many kinases. nih.gov Modifications to this core, such as the replacement of the pyridine with a pyrazine, have been shown to maintain or in some cases enhance biological activity, suggesting that the precise arrangement of nitrogen atoms within the heterocyclic core is crucial for potent inhibition. nih.gov

Furthermore, the 2-amino group on the pyridine ring is a key pharmacophoric feature. It often forms critical hydrogen bonds with the hinge region of kinase domains, a common binding motif for ATP-competitive inhibitors. nih.gov Studies have shown that replacement or substitution of this 2-amino group generally leads to a significant loss of activity, underscoring its importance in anchoring the molecule within the active site of the target enzyme. nih.gov

The nature and substitution pattern of the aryl group at the 5-position of the pyridine core significantly influence the potency and selectivity of these compounds. The 3-(benzyloxy)phenyl moiety, in particular, has been explored for its role in receptor binding. umsha.ac.ir The benzyloxy group can engage in various non-covalent interactions, including hydrophobic and van der Waals interactions, with the amino acid residues in the binding pocket. nih.gov

The position of the benzyloxy group on the phenyl ring is also critical. For instance, in the context of cholinesterase inhibition, the placement of the benzyloxy group can affect the molecule's ability to bind to both the catalytic and peripheral anionic sites of the enzyme. umsha.ac.ir The flexibility of the benzyl (B1604629) group allows it to adopt different conformations, which can be advantageous for fitting into diverse binding pockets. Moreover, the ether linkage provides a degree of rotational freedom, allowing the terminal phenyl ring to orient itself for optimal interactions. nih.gov

Investigations into Enzyme Inhibition Mechanisms

Derivatives of the 2-amino-5-arylpyridine scaffold have been investigated as inhibitors of a variety of enzymes, demonstrating diverse mechanisms of action and therapeutic potential.

Certain derivatives of the 2-amino-5-arylpyridine scaffold have shown promise as inhibitors of cholinesterases, particularly butyrylcholinesterase (BChE). nih.gov For example, novel 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives bearing a benzyloxy phenyl moiety have been identified as potent BChE inhibitors. umsha.ac.ir Kinetic and molecular docking studies of these compounds have revealed a mixed-type inhibition mechanism, indicating that they bind to both the catalytic active site and the peripheral anionic site (PAS) of the BChE enzyme. umsha.ac.ir This dual binding is a desirable characteristic for potential Alzheimer's disease therapeutics.

The benzyloxy phenyl moiety plays a significant role in this inhibition. The methoxy (B1213986) group on the phenyl ring, for instance, has been shown to be crucial for interacting with the PAS of BChE. umsha.ac.ir The following table summarizes the BChE inhibitory activity of selected 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives with a benzyloxy phenyl group.

CompoundSubstitution on Benzyloxy Phenyl MoietyBChE IC50 (µM)
6f 3-benzyloxy> 50
6k 4-benzyloxy-3-methoxy2.54
6l 4-((4-fluorobenzyl)oxy)-3-methoxy1.00

Data sourced from Avicenna Journal of Pharmaceutical Research. umsha.ac.ir

The 2-amino-5-arylpyridine scaffold has proven to be a versatile template for the development of inhibitors targeting a range of protein kinases involved in cell signaling pathways implicated in cancer and inflammatory diseases.

c-Met Kinase: Several 2-amino-5-arylpyridine derivatives have been identified as potent inhibitors of the c-Met receptor tyrosine kinase, a key driver in many human cancers. nih.govnih.gov Optimization of the 2-amino-3-benzylthiopyridine scaffold led to the discovery of compounds with IC50 values in the low nanomolar range against c-Met. nih.gov These inhibitors effectively suppressed the proliferation of c-Met-dependent cancer cell lines. nih.gov

ALK2 Kinase: The 2-aminopyridine scaffold is a foundational structure for a series of novel and potent inhibitors of Activin receptor-like kinase 2 (ALK2), a target for the rare genetic disorder fibrodysplasia ossificans progressiva (FOP). nih.gov SAR studies have demonstrated that modifications to the 3- and 5-positions of the pyridine ring can significantly enhance potency and selectivity for ALK2 over other related kinases. nih.gov

IKK-β Kinase: The I-kappa B kinase beta (IKK-β) is a crucial enzyme in the NF-κB signaling pathway, which is involved in inflammation. nih.gov Quantitative structure-activity relationship (QSAR) models have been developed for 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl) pyridine derivatives to predict their IKK-β inhibitory activity. nih.gov Molecular docking studies have further elucidated the interactions between these compounds and the active site of IKK-β. nih.gov

p38α MAP Kinase: p38α mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses. uni-tuebingen.de While direct inhibition of p38α by 2-amino-5-[3-(benzyloxy)phenyl]pyridine itself is not extensively documented in the provided context, related pyridinylimidazole compounds are known p38α inhibitors. researchgate.net The pyridine core in these inhibitors is essential for their activity, and modifications to the substituents on the pyridine and imidazole (B134444) rings can modulate their potency and selectivity. researchgate.net

The following table presents a summary of the kinase inhibitory activities for representative compounds based on the 2-aminopyridine scaffold.

Scaffold/Compound ClassTarget KinaseKey SAR FindingsRepresentative IC50
2-amino-3-benzylthiopyridinec-MetOptimization of the benzylthio moiety led to potent inhibitors.7.7 nM
3,5-diaryl-2-aminopyridineALK2Substitution of the 3-phenol with 4-phenylpiperazine increased potency.Low nanomolar range
2-amino-3-cyano-6-phenylpyridineIKK-βQSAR models identified key structural features for activity.Varies based on substitution
Pyridinylimidazolesp38αThe pyridine and imidazole cores are crucial for inhibition.Varies based on substitution

Data compiled from various sources. nih.govnih.govnih.govresearchgate.net

The structural motifs present in this compound suggest potential inhibitory activity against other enzyme targets. For instance, compounds containing a benzyloxy phenyl group have been investigated as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov Rigid analogs of simple (benzyloxy)phenyl hydroxamates, such as 2-substituted benzofuran (B130515) hydroxamic acids, have been shown to be potent 5-LOX inhibitors. nih.gov While direct studies on this compound as a 5-LOX inhibitor are not prominent, the presence of the benzyloxy phenyl moiety suggests that derivatives of this scaffold could be explored for this activity.

Antioxidant Activity and Oxidative Stress Mitigation

The therapeutic potential of chemical compounds is often linked to their ability to counteract cellular damage caused by oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, a state implicated in the pathology of various neurodegenerative diseases. researchgate.netmdpi.comimrpress.com Derivatives of 2-aminopyridine have been investigated for their antioxidant properties and their capacity to mitigate the effects of oxidative stress.

Studies on related heterocyclic systems, such as 3-(2-alkylamino-4-aminothiazol-5-oyl)pyridines, have demonstrated notable antioxidant activity through DPPH radical scavenging assays. niscpr.res.in For instance, compounds 6a and 6b from this series showed significant radical scavenging capabilities. niscpr.res.in The combination of a hindered phenol (B47542) fragment, a known antioxidant moiety, with heterocyclic structures like 1,3,4-oxadiazoles has been explored to create effective antioxidants. researchgate.netmdpi.com In one study, 2-N-(4-ethoxyphenyl)amino-5-[2-(4-hydroxy-3,5-di-tert-butylphenyl)ethyl]-1,3,4-oxadiazole exhibited superior antioxidant properties compared to the standard antioxidant Butylated hydroxytoluene (BHT). mdpi.com

In the context of neurodegenerative disorders like Alzheimer's disease, oxidative stress is a key pathogenic factor. researchgate.netimrpress.com Research into a derivative, ((E)-N-(4-(((2-Amino-5-phenylpyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide), has shown its ability to ameliorate Alzheimer's disease pathology in rat models by specifically inhibiting oxidative stress and apoptosis. researchgate.net While direct studies on the antioxidant capacity of this compound are limited, the spectral characteristics of the related 2-amino-3-benzyloxypyridine (B18056) have been analyzed, providing foundational data for understanding its chemical behavior. researchgate.net The investigation of various aminopyridine derivatives continues to be a promising area for the development of agents that can combat oxidative stress-related conditions. niscpr.res.in

Table 1: Antioxidant Activity of Selected Pyridine and Heterocyclic Derivatives

CompoundAssayFindingReference
3-(2-alkylamino-4-aminothiazol-5-oyl)pyridine derivatives (6a, 6b)DPPH radical scavengingCompounds 6a and 6b possess higher radical scavenging activity with IC50 values of 79 and 92 respectively. niscpr.res.in
2-N-(4-ethoxyphenyl)amino-5-[2-(4-hydroxy-3,5-di-tert-butylphenyl)ethyl]-1,3,4-oxadiazole (2c)In vitro antioxidant studyPossesses the best antioxidant properties among the studied oxadiazoles, superior to BHT. mdpi.com
((E)-N-(4-(((2-Amino-5-phenylpyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide)In vivo (Aβ 1–42 -Induced Alzheimer's model)Ameliorated disease by inhibiting oxidative stress and apoptosis. researchgate.net

Antiviral and Antimicrobial Screening and Efficacy Studies

The pyridine nucleus is a core component of many compounds exhibiting a wide range of biological activities, including antimicrobial and antiviral effects. researchgate.netmdpi.com Derivatives of 2-aminopyridine, in particular, have been synthesized and evaluated for their efficacy against various pathogens.

In antiviral research, a series of novel 2-benzoxyl-phenylpyridine derivatives demonstrated potent activities against both Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7) at non-cytotoxic concentrations. nih.govnih.gov These compounds were found to inhibit virus-induced cytopathic effects and reduce the yield of viral progeny, with activities similar or superior to the control drug, ribavirin. nih.govnih.gov Mechanistic studies indicated that these derivatives target the early stages of CVB3 replication, such as viral RNA replication and protein synthesis, rather than acting on viral entry or release. nih.govnih.gov

In the realm of antimicrobial screening, various 2-amino-5-substituted pyridine derivatives have shown significant potential. One study highlighted that compound 2c in a series exhibited the highest activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 0.039 ± 0.000 µg·mL⁻¹. researchgate.net Another investigation into 2-Amino-3-cyanopyridine derivatives revealed that compounds 2c and 2d had good antibacterial activity against S. aureus, while compound 2b was effective against Pseudomonas aeruginosa. worldscientificnews.com The structural modifications on the pyridine ring, such as substitutions at different positions, play a crucial role in determining the potency and spectrum of antimicrobial activity. researchgate.netnih.gov For example, substitution at position 4 of the pyridine ring has been associated with notable fungicidal and bactericidal activity. researchgate.net

Table 2: Antimicrobial Activity of Selected 2-Aminopyridine Derivatives

Compound SeriesSpecific DerivativeTarget OrganismActivity/FindingReference
2-amino-5-substituted pyridineCompound 2cS. aureus, B. subtilis (Gram-positive)Highest activity, MIC = 0.039 ± 0.000 µg·mL⁻¹ researchgate.net
2-Amino-3-cyanopyridineCompounds 2c, 2dS. aureus (Gram-positive)Good antibacterial activity. worldscientificnews.com
Compound 2bP. aeruginosa (Gram-negative)Good antibacterial activity. worldscientificnews.com
Compound 2jE. coli (Gram-negative)Moderate antibacterial activity. worldscientificnews.com
2-benzoxyl-phenylpyridineNot specifiedCoxsackievirus B3 (CVB3), Adenovirus 7 (ADV7)Potent antiviral activity, targeting early viral replication. nih.govnih.gov

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Computational methods such as molecular docking and dynamics simulations are invaluable tools for elucidating the interactions between small molecules and their biological targets at a molecular level. niscpr.res.innih.gov These techniques allow for the prediction of binding modes, affinities, and the identification of key amino acid residues within the active site that are crucial for ligand recognition and biological activity. Such studies have been applied to various pyridine derivatives to understand their mechanism of action against different protein targets. nih.govmdpi.com

For example, molecular docking studies have been performed on 2-amino-pyridine derivatives targeting sigma receptors (σRs), which are implicated in neurological disorders. nih.gov These simulations help to rationalize the observed binding affinities and selectivities of the compounds. By modeling the ligand within the receptor's binding pocket, researchers can visualize and analyze the complex network of interactions that stabilize the ligand-protein complex. nih.gov

Molecular docking simulations have successfully identified critical interactions between 2-aminopyridine derivatives and their target proteins. In a study involving polyfunctionalized pyridine derivatives and sigma receptors (σ1R and σ2R), docking analysis revealed that the ligands adapted to the receptor active site by rearranging the side chains of several key residues. nih.gov

For the σ1R, the binding pocket was characterized by a mix of hydrophobic residues (Val84, Trp89, Met93, Leu95, Leu105, Ile124, Trp164, and Tyr103) and two key acidic residues, Glu172 and Asp126. nih.gov The most active ligand, compound 5 (2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile), was shown to form a direct hydrogen bond with Glu172 via its NH group, an interaction crucial for stabilizing the compound in the active site. Another potent compound, 3 , interacted with Asp126 through a hydrogen bond. nih.gov

In the case of the σ2R, key amino acids involved in stabilizing the compounds included Asp29 and Glu73. nih.gov The N-benzyl-piperidinium system of the ligands was found to bind within a pocket formed by residues such as His21, Met59, and Tyr150. Glu73 was observed to form π-anion interactions with the benzyl moiety of most compounds, while the substituted-pyridine moiety of compound 3 established π-anion interactions with Asp29. nih.gov These specific interactions with key residues are fundamental to the high affinity and biological activity of these derivatives.

Computational modeling provides quantitative estimates of binding affinity, often expressed as binding energy (kcal/mol) or inhibition constant (Ki), which can be correlated with experimentally determined biological activity. nih.gov In the study of 2-amino-pyridine dicarbonitriles targeting the σ1R, the most active ligand, compound 5 , exhibited a calculated binding energy of -11.2 kcal/mol. nih.gov This strong binding affinity is attributed to its ability to fully occupy the active site and establish multiple favorable interactions, mimicking the binding pose of a known antagonist. nih.gov

The orientation of the ligand within the binding pocket is a critical aspect of its binding mode. For the σ2R, most of the studied pyridine derivatives adopted a similar orientation. nih.gov However, compound 3 , the most active against σ2R, assumed an opposite orientation while still interacting with the same key amino acids. This unique binding mode, featuring a hydrogen bond between the propargylamine (B41283) NH group and Glu73, and π-anion interactions with Asp29, was proposed to be responsible for its superior activity. nih.gov Such computational insights are vital for structure-based drug design, enabling the rational optimization of lead compounds to enhance their binding affinity and selectivity for their intended biological targets. niscpr.res.in

Table 3: Computationally Modeled Binding Interactions of Pyridine Derivatives

CompoundTarget ProteinKey Interacting ResiduesType of InteractionCalculated Binding Energy (kcal/mol)Reference
Compound 5σ1RGlu172, Tyr103, Asp126, various hydrophobic residuesHydrogen bond with Glu172-11.2 nih.gov
Compound 3σ1RAsp126Hydrogen bondNot specified nih.gov
Compound 3σ2RAsp29, Glu73π-anion interaction with Asp29, Hydrogen bond with Glu73Not specified nih.gov
Compounds 5, 6, 9, 11, 12σ2RAsp29, Glu73π-anion interaction with Glu73 (except for Cpd 5)Not specified nih.gov

Potential Applications and Future Research Directions

Advancement in Medicinal Chemistry and Drug Discovery Platforms

The 2-aminopyridine (B139424) scaffold, of which 2-Amino-5-[3-(benzyloxy)phenyl]pyridine is a member, is recognized as a "privileged structure" in drug discovery. This is due to its ability to interact with a wide array of biological targets, often serving as the foundational framework for potent and selective inhibitors. Research into structurally related 2-amino-5-arylpyridine derivatives has revealed significant potential in targeting protein kinases, a class of enzymes often implicated in diseases such as cancer and inflammatory conditions.

For instance, series of 2-amino-5-arylpyridines have been synthesized and evaluated as inhibitors of critical signaling kinases. Studies have focused on enzymes like Activin receptor-like kinase 2 (ALK2), LIM-kinase (LIMK), and the c-Met receptor tyrosine kinase. The development of inhibitors for these targets is a key strategy in oncology and for treating rare genetic diseases like Fibrodysplasia Ossificans Progressiva (FOP), which is caused by a mutation in ALK2. The core structure of this compound makes it a candidate for inclusion in screening libraries aimed at discovering novel kinase inhibitors.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 889951-20-6
Molecular Formula C₁₈H₁₆N₂O
Molecular Weight 276.33 g/mol
Topological Polar Surface Area (TPSA) 48.14 Ų
LogP (calculated) 3.91
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 4

Exploratory Studies in Catalysis and Materials Science

Currently, there is no significant emergent evidence in the reviewed scientific literature to suggest that this compound has been a subject of exploratory studies in the fields of catalysis or materials science. The research focus for this compound and its close analogues remains predominantly within the domain of medicinal chemistry and pharmacology.

Strategies for Targeted Analogue Design and Optimization based on SAR Data

Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds in drug discovery. For the 3,5-diaryl-2-aminopyridine class, which is structurally analogous to this compound, extensive SAR studies have been conducted to enhance potency and selectivity against targets like ALK2.

These studies provide a clear roadmap for the targeted design of analogues based on the this compound scaffold. Key insights from this research indicate that modifications at several positions on the molecule can dramatically influence biological activity.

The 2-Amino Group: This group is often crucial for forming key hydrogen bond interactions with the hinge region of kinase domains. Its modification is generally not well-tolerated.

The Pyridine (B92270) Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to binding affinity.

The Phenyl Ring (at position 5): The benzyloxy substituent on this ring offers multiple points for modification. Altering the substitution pattern or replacing the phenyl ring with other aromatic or heterocyclic systems can modulate potency and selectivity.

The Benzyloxy Group: The terminal phenyl ring of the benzyloxy moiety can be substituted with various functional groups (e.g., halogens, alkyls, polar groups) to explore additional binding pockets within the target protein and to fine-tune physicochemical properties like solubility and metabolic stability.

Table 2: Illustrative SAR Data for a Generic 2-Amino-5-arylpyridine Scaffold This table is a generalized representation based on published SAR studies for this class of compounds and does not represent specific experimental data for this compound.

Modification on Core Scaffold Example Substituent General Effect on Kinase Inhibitory Activity
Modification of the benzyloxy-phenyl ring Addition of polar groups (e.g., -OH, -COOH) May improve solubility but could decrease cell permeability.
Addition of electron-withdrawing groups (e.g., -F, -Cl) Can influence electronic properties and metabolic stability.
Replacement of the terminal phenyl ring Replacement with a piperazine (B1678402) ring Has been shown to significantly increase potency in certain series.
Alteration of the ether linkage Replacement with a thioether or amide linkage Can alter the geometry and flexibility of the molecule, impacting binding.

Integration of In Silico and Experimental Methodologies for Compound Development

Modern drug development heavily relies on the synergy between computational (in silico) and traditional experimental methods. For compounds like this compound, this integrated approach is crucial for accelerating the discovery and optimization process.

In Silico Approaches:

Molecular Docking: Computational docking studies are used to predict the binding mode of 2-aminopyridine derivatives within the active site of target proteins, such as kinases. This helps in understanding the key interactions that drive potency and provides a rational basis for designing new analogues.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity, guiding the design of novel scaffolds.

ADME Prediction: Absorption, Distribution, Metabolism, and Excretion (ADME) properties can be calculated in silico to forecast the drug-like qualities of a compound early in the development process, helping to prioritize which analogues to synthesize.

Experimental Methodologies:

Synthesis: The synthesis of this compound and its analogues is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which allows for the efficient combination of the pyridine core with various aryl fragments.

Biological Evaluation: Synthesized compounds are then subjected to a battery of in vitro assays to determine their biological activity. This includes enzymatic assays to measure the inhibition of the target protein (e.g., IC₅₀ determination) and cell-based assays to assess the compound's effect in a more biologically relevant context.

The iterative cycle of in silico design, chemical synthesis, and biological testing allows for the rapid refinement of lead compounds, leading to the development of molecules with improved potency, selectivity, and pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-5-[3-(benzyloxy)phenyl]pyridine in laboratory settings?

  • Methodological Answer : The synthesis typically involves two key steps:

Pyridine Core Formation : Pyridyne cyclization, as demonstrated in the synthesis of structurally similar pyridine derivatives (e.g., 2-Amino-5-bromo-3-methylpyridine) via intermediates generated from halogenated precursors .

Functionalization : Introduction of the benzyloxy group at the 3-phenyl position via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, benzyloxy halides can react with hydroxylated intermediates under basic conditions .
Note: Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield and regioselectivity.

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade compounds) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., exact mass matching theoretical calculations).
  • Melting Point Analysis : Compare observed values with literature data (e.g., analogous compounds in report melting points of 29–31°C) .

Q. What are the key applications of this compound in pharmaceutical research?

  • Methodological Answer : The benzyloxy-phenyl-pyridine scaffold is frequently utilized as an intermediate in drug discovery. For instance:

  • Patent Applications : Derivatives with benzyloxy groups are cited in patents for therapeutic agents targeting neurological or metabolic disorders (e.g., Hyundai Pharm’s hex-4-inoic acid derivatives) .
  • Boronic Acid Precursors : The compound may serve as a precursor for Suzuki-Miyaura cross-coupling reactions, enabling access to biaryl structures common in kinase inhibitors .

Advanced Research Questions

Q. How can low regioselectivity during benzyloxy group introduction be addressed?

  • Methodological Answer :

  • Directing Groups : Utilize the amino group at position 2 to direct electrophilic substitution. For example, the amino group’s lone pair can activate specific positions on the pyridine ring .
  • Protection-Deprotection Strategies : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) to minimize undesired substitutions.
  • Catalytic Optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) to enhance selectivity in cross-coupling reactions .

Q. How to resolve contradictions in reported solvent systems for amination steps?

  • Methodological Answer :

  • Systematic Screening : Test polar aprotic solvents (e.g., DMF, DMSO) versus protic solvents (e.g., ethanol) to evaluate reaction kinetics and byproduct profiles.
  • Kinetic vs. Thermodynamic Control : Adjust temperature and reaction time—lower temperatures may favor kinetic products, while prolonged heating could shift equilibrium .
  • Literature Cross-Validation : Compare results with analogous pyridine syntheses (e.g., Abramovitch’s work on perlolidine synthesis using pyridyne intermediates) .

Q. How to optimize Suzuki-Miyaura couplings involving this compound?

  • Methodological Answer :

  • Catalyst-Ligand Systems : Use Pd(OAc)₂ with SPhos or RuPhos ligands to improve coupling efficiency.
  • Base Selection : Potassium carbonate or cesium fluoride in toluene/water biphasic systems often yield high conversions .
  • Byproduct Mitigation : Employ degassed solvents and inert atmospheres to prevent palladium oxidation.

Q. How to analyze unexpected byproducts during synthesis?

  • Methodological Answer :

  • Structural Elucidation : Combine LC-MS and 2D NMR (e.g., HSQC, HMBC) to identify byproduct structures.
  • Mechanistic Hypothesis Testing : For example, over-substitution at the pyridine ring could occur if reaction times exceed optimal durations. Replicate reactions under controlled conditions to isolate intermediates .

Data Contradiction Analysis

Q. Conflicting reports on the stability of the benzyloxy group under acidic conditions—how to validate?

  • Methodological Answer :

  • Stability Assays : Expose the compound to varying pH (e.g., HCl in dioxane) and monitor degradation via TLC or HPLC.
  • Comparative Studies : Reference stability data from structurally similar compounds (e.g., 3-(benzyloxy)pyridine derivatives in show sensitivity to strong acids) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.